5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

Pharmaceutical Synthesis Intermediate Purity Structural Characterization

Procure Celiprolol EP Impurity A (CAS 56980-94-0), the critical 5-amino pharmacophore intermediate and EP-specified reference standard. This compound is essential for HPLC method validation, ANDA submissions, and quality control of Celiprolol Hydrochloride. It is not interchangeable with 5-nitro analogs; substituting will derail synthesis pathways and cause regulatory non-compliance. Ensure your analytical specificity and synthetic route integrity with this precisely characterized standard.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
CAS No. 56980-94-0
Cat. No. B118462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone
CAS56980-94-0
Synonyms1-[5-Amino-2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]ethanone; 
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)N)OCC(CNC(C)(C)C)O
InChIInChI=1S/C15H24N2O3/c1-10(18)13-7-11(16)5-6-14(13)20-9-12(19)8-17-15(2,3)4/h5-7,12,17,19H,8-9,16H2,1-4H3
InChIKeyNDSFAFIRRXLJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Celiprolol EP Impurity A (CAS 56980-94-0) Sourcing & Application Guide


5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 56980-94-0) is a synthetic organic compound with the molecular formula C₁₅H₂₄N₂O₃ and a molecular weight of 280.36 g/mol [1]. It is a key intermediate in the synthesis of Celiprolol Hydrochloride, a cardioselective β1-adrenergic blocker with partial β2-agonist activity . The compound is formally recognized as Celiprolol EP Impurity A, a reference standard for analytical method development and quality control in pharmaceutical manufacturing [2].

Why Generic Celiprolol Analogs Cannot Replace CAS 56980-94-0


In-class compounds within the β-adrenergic blocker synthesis pathway, such as 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 329722-32-9) , are not interchangeable with 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 56980-94-0). The 5-amino group in CAS 56980-94-0 is a critical pharmacophore, while the 5-nitro analog (CAS 329722-32-9) represents an earlier, non-pharmacologically active synthetic intermediate requiring further reduction . Substituting one for the other would derail a synthesis pathway or invalidate a validated analytical method due to different chromatographic retention times and detector responses, leading to regulatory non-compliance [1]. Therefore, precise chemical identity, not general class membership, dictates utility.

Quantitative Evidence Guide for Selecting CAS 56980-94-0


Chemical Identity: Differentiating from the 5-Nitro Precursor

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 56980-94-0) is distinguished from its direct precursor, 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 329722-32-9), by the presence of a primary amino group instead of a nitro group. This is not a minor structural nuance; the conversion from the 5-nitro to the 5-amino intermediate is a key reduction step in the multi-step synthesis of the active pharmaceutical ingredient, Celiprolol .

Pharmaceutical Synthesis Intermediate Purity Structural Characterization

Pharmaceutical Relevance: Validated Reference Standard Identity

The compound is officially designated as Celiprolol EP Impurity A [1]. This specification provides a direct, verifiable identity with defined acceptance criteria that is crucial for regulatory filings. Other structurally similar side products or intermediates from the synthesis process do not carry this official pharmacopeial designation and would require extensive, costly characterization to be used in its place [2].

Analytical Method Validation Quality Control Regulatory Compliance

Physicochemical Properties: Basis for Process Optimization

While direct comparative solubility data for CAS 56980-94-0 is limited, its documented properties provide a critical baseline for process development. It is reported as a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . This contrasts with its predecessor, the 5-nitro analog (CAS 329722-32-9), which has predicted solubility in chlorinated solvents like chloroform and dichloromethane .

Process Chemistry Purification Solubility

Primary Application Scenarios for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 56980-94-0)


Reference Standard for Analytical Method Validation (AMV) in Celiprolol ANDA Filings

As the designated Celiprolol EP Impurity A [1], this compound is an essential reference standard for demonstrating the specificity of HPLC methods used in the quality control of Celiprolol Hydrochloride drug substance and product. Its use is mandatory for ensuring that the analytical method can accurately detect and quantify this known impurity, a key requirement in Abbreviated New Drug Applications (ANDAs) [2].

Key Intermediate in the Final Stage of Celiprolol Synthesis

The 5-amino group on the aromatic ring is the defining feature of the Celiprolol molecule. This compound (CAS 56980-94-0) is the immediate precursor to the API, formed by the reduction of the 5-nitro intermediate [1]. This makes it a critical procurement item for any synthetic chemist or contract manufacturing organization (CMO) involved in the multi-step synthesis of Celiprolol Hydrochloride [2].

Target Compound for Impurity Profiling and Forced Degradation Studies

Pharmaceutical development requires a thorough understanding of the impurity profile of an API. Celiprolol EP Impurity A is a known process-related impurity [1]. It is used to 'spike' samples during forced degradation (stress) studies to confirm that the analytical method can still separate and quantify the API from this specific impurity under various stressed conditions (e.g., heat, light, oxidation) [2].

Technical Documentation Hub

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